molecular formula C5H11BrMg B1345527 Magnesium, bromopentyl- CAS No. 693-25-4

Magnesium, bromopentyl-

Cat. No.: B1345527
CAS No.: 693-25-4
M. Wt: 175.35 g/mol
InChI Key: XWCQLLDGXBLGMD-UHFFFAOYSA-M
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Description

Magnesium, bromopentyl- is a useful research compound. Its molecular formula is C5H11BrMg and its molecular weight is 175.35 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromopentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

n-Pentylmagnesium Bromide, also known as Pentylmagnesium Bromide or Magnesium, bromopentyl-, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of n-Pentylmagnesium Bromide are organic compounds with electrophilic carbon atoms .

Mode of Action

n-Pentylmagnesium Bromide, being a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition, where the carbon atom in the n-Pentylmagnesium Bromide molecule attacks the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of n-Pentylmagnesium Bromide affects several biochemical pathways. It is used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides . It is also used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines . These pathways lead to the formation of complex organic compounds from simpler ones .

Result of Action

The molecular and cellular effects of n-Pentylmagnesium Bromide’s action are primarily the formation of new organic compounds. It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules from simpler precursors . This is crucial in organic synthesis and pharmaceutical manufacturing .

Action Environment

The action, efficacy, and stability of n-Pentylmagnesium Bromide are significantly influenced by environmental factors. It is sensitive to air and moisture , and thus, must be handled under inert gas and protected from moisture . Its reactivity can also be influenced by temperature and the presence of other chemicals .

Properties

IUPAC Name

magnesium;pentane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQLLDGXBLGMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883478
Record name Magnesium, bromopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-25-4
Record name Magnesium, bromopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromopentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopentylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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